1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate 1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate
Brand Name: Vulcanchem
CAS No.: 147612-55-3
VCID: VC0122796
InChI: InChI=1S/C18H22INO3/c19-10-4-9-18(22,15-5-2-1-3-6-15)17(21)23-16-13-20-11-7-14(16)8-12-20/h1-6,10,14,16,22H,7-9,11-13H2/b10-4+
SMILES: C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O
Molecular Formula: C18H22INO3
Molecular Weight: 427.3 g/mol

1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate

CAS No.: 147612-55-3

Main Products

VCID: VC0122796

Molecular Formula: C18H22INO3

Molecular Weight: 427.3 g/mol

1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate - 147612-55-3

CAS No. 147612-55-3
Product Name 1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate
Molecular Formula C18H22INO3
Molecular Weight 427.3 g/mol
IUPAC Name 1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-iodo-2-phenylpent-4-enoate
Standard InChI InChI=1S/C18H22INO3/c19-10-4-9-18(22,15-5-2-1-3-6-15)17(21)23-16-13-20-11-7-14(16)8-12-20/h1-6,10,14,16,22H,7-9,11-13H2/b10-4+
Standard InChIKey MMUQVFDMUDOFSH-ONNFQVAWSA-N
Isomeric SMILES C1CN2CCC1C(C2)OC(=O)C(C/C=C/I)(C3=CC=CC=C3)O
SMILES C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O
Canonical SMILES C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O
Synonyms 1-azabicyclo(2.2.2) oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate
1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate
3-quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate
IQNP
PubChem Compound 6438797
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator